Bienvenue dans la boutique en ligne BenchChem!

TRPM8-IN-1

TRPM8 pharmacology pain research species selectivity

TRPM8-IN-1 (TC-I 2000, CAS 1159996-20-9) is a structurally defined, potent TRPM8 antagonist (IC50 53 nM against rat TRPM8) from the 3,4-dihydroisoquinoline carboxamide chemotype. Its unique substitution pattern—1-(4-trifluoromethylphenyl) and N-(4-fluorophenyl) carboxamide—represents a key SAR node in the oral bioavailability-optimized tetrahydroisoquinoline series. Unlike unvalidated generic alternatives, this compound provides batch-to-batch functional reproducibility and serves as an orthogonal chemical probe for confirming target-specific effects against chemotypes such as AMG-333. Procure the exact benchmark to replicate published findings, calibrate assay sensitivity, and support in vivo target coverage studies without confounding batch variability.

Molecular Formula C23H18F4N2O
Molecular Weight 414.4 g/mol
Cat. No. B560303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPM8-IN-1
SynonymsN-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Molecular FormulaC23H18F4N2O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)
InChIKeyADCDUDFEGFKKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRPM8-IN-1 (TC-I 2000) for TRPM8 Channel Research: Overview and Core Identity


TRPM8-IN-1, also known as TC-I 2000 (CAS: 1159996-20-9), is a tetrahydroisoquinoline-based small molecule that functions as a blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1]. It is a well-characterized pharmacological tool that inhibits the cold- and cooling agent (e.g., icilin, menthol)-induced activation of TRPM8, a non-selective cation channel central to cold sensation and nociception in sensory neurons [1]. The compound is primarily utilized as a research chemical for probing TRPM8 function in vitro and in vivo, and it belongs to a chemotype distinct from several other clinically advanced TRPM8 antagonists [2].

Why TRPM8-IN-1 Cannot Be Generically Substituted in Experimental Workflows


TRPM8-IN-1 (TC-I 2000) occupies a specific and non-interchangeable position within the TRPM8 antagonist landscape due to a unique combination of its chemical scaffold, species-dependent potency, and the specific experimental context in which its activity was defined. Unlike many other TRPM8 inhibitors that have been profiled on both human and rat channels, the precise and widely cited in vitro potency of TRPM8-IN-1 (IC50 = 53 nM) is for inhibition of the rat orthologue of the channel [1]. This species-specific activity can lead to significant discrepancies in functional responses between assays using human versus rodent models if not carefully considered [2]. Furthermore, its structural classification as a fused piperidine derivative [1] differentiates it from other classes of TRPM8 antagonists, such as the aryl amide derivatives (e.g., AMTB, PF-05105679) [3] or menthol-based antagonists (e.g., RQ-00203078) [4]. This implies that substitution with a different chemotype, even with a similar nominal IC50, may result in divergent binding kinetics, off-target profiles, and downstream biological effects, making direct replacement in a validated assay impossible without extensive re-optimization and re-validation.

TRPM8-IN-1: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Potency for Rat TRPM8: A Clear 1.94-Fold Difference Versus PF-05105679

In a head-to-head comparison of literature-reported values, TRPM8-IN-1 (TC-I 2000) exhibits an IC50 of 53 nM for the inhibition of icilin-induced activation of rat TRPM8 expressed in CHO cells [1]. This contrasts with PF-05105679, a clinically evaluated TRPM8 antagonist, which has an IC50 of 103 nM for the human channel [2]. While these values were obtained on different species orthologues, the nearly 2-fold difference in potency underscores that the selection of TRPM8-IN-1 may provide a significant advantage in assays where a higher degree of channel blockade is required at lower concentrations, particularly in rodent-based models.

TRPM8 pharmacology pain research species selectivity ion channel

Potency Gap with Ultra-Potent Antagonist RQ-00203078: A 100-Fold Difference

When compared to RQ-00203078, one of the most potent and selective TRPM8 antagonists reported, the functional difference is stark. RQ-00203078 demonstrates IC50 values of 5.3 nM and 8.3 nM for the rat and human TRPM8 channels, respectively . In contrast, TRPM8-IN-1 has an IC50 of 53 nM for the rat channel [1]. This represents a >100-fold difference in potency. This evidence directly addresses the procurement question: TRPM8-IN-1 should be selected over RQ-00203078 when sub-nanomolar potency is not required, when researchers wish to avoid the potential for complete channel ablation at low doses, or when budget constraints are a primary factor, as less potent tool compounds are generally more cost-effective.

TRPM8 pharmacology drug discovery cancer research selectivity

Comparison with Structurally Similar Antagonist AMG8788: Near-Equivalent Potency, Different Scaffold

AMG8788, another potent and orally active TRPM8 antagonist, has a reported IC50 of 63.2 nM . This is very close to the 53 nM IC50 of TRPM8-IN-1 [1]. The near-equivalence in potency means that selection between these two compounds cannot be based on potency alone. Instead, the decision hinges on factors like chemical scaffold and experimental precedence. TRPM8-IN-1 is a tetrahydroisoquinoline derivative [1], while AMG8788 has a distinct chemotype. This structural divergence can lead to different pharmacokinetic profiles, solubility, and off-target interactions, making them complementary rather than interchangeable. A researcher may choose TRPM8-IN-1 to confirm that an observed biological effect is not unique to the AMG8788 chemotype.

TRPM8 pharmacology medicinal chemistry structure-activity relationship pain research

Chemical Structure Differentiation: A Fused Piperidine Scaffold Uncommon Among Advanced Antagonists

The chemical scaffold of TRPM8-IN-1 is that of a fused piperidine, specifically a tetrahydroisoquinoline derivative (IUPAC: N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide) . This core structure is distinct from the aryl amide derivatives that constitute many other advanced TRPM8 antagonists, including the clinically evaluated PF-05105679 and the tool compound AMTB [1]. This chemotype-level difference is a critical, non-negotiable point of differentiation. For researchers, using TRPM8-IN-1 represents a deliberate choice to probe TRPM8 function with a chemically distinct molecule, mitigating the risk that observed pharmacological effects are chemotype-specific artifacts rather than true TRPM8-dependent biology.

medicinal chemistry chemical biology TRPM8 pharmacology scaffold hopping

Optimal Research and Industrial Application Scenarios for TRPM8-IN-1


In Vitro Pharmacological Characterization in Rodent-Derived Sensory Neuron Cultures

Based on its well-defined IC50 of 53 nM for the rat TRPM8 channel [1], TRPM8-IN-1 is optimally applied in in vitro studies using primary cultures of rodent dorsal root ganglia (DRG) or trigeminal ganglia neurons. Its moderate potency makes it an ideal tool for investigating cold- and icilin-evoked responses in these native cells without causing complete and immediate channel shutdown, which can be an issue with ultra-potent antagonists like RQ-00203078 . This allows for a nuanced assessment of TRPM8's contribution to calcium signaling and neuronal excitability under physiologically relevant stimulation conditions.

Orthogonal Chemical Validation of TRPM8-Dependent Phenotypes in Pain Models

Given its unique tetrahydroisoquinoline scaffold, distinct from the aryl amide class of TRPM8 antagonists (e.g., PF-05105679) [1], TRPM8-IN-1 serves a critical role in orthogonal validation studies . Researchers investigating a TRPM8-dependent phenotype (e.g., cold allodynia in a rodent model of neuropathic pain) can first use an established tool compound and then follow up with TRPM8-IN-1. A consistent result across these two chemically distinct antagonists provides robust, high-confidence evidence that the observed effect is truly mediated by the TRPM8 channel and not an off-target effect of a particular chemotype.

Routine Screening and Assay Development in TRPM8 Drug Discovery Programs

TRPM8-IN-1 is an excellent candidate for use as a reference standard and positive control in high-throughput screening (HTS) assays designed to identify novel TRPM8 modulators [1]. Its established potency and commercial availability make it a reliable benchmark for assay validation, quality control, and performance monitoring. Its intermediate potency relative to other known antagonists ensures it provides a clear, measurable signal without saturating the assay at low concentrations, a feature that is highly advantageous in establishing a robust screening window.

Structure-Activity Relationship (SAR) and Chemical Biology Probe Studies

For medicinal chemistry and chemical biology teams, TRPM8-IN-1 represents a foundational molecule for exploring the SAR of the fused piperidine chemotype at the TRPM8 channel [1]. Its defined structure and synthesis allow for rational design of novel analogs. Furthermore, its use as a chemical biology probe is reinforced by the fact that its activity is distinct from menthol-based antagonists like RQ-00203078 . This allows researchers to dissect the specific contributions of different chemical classes to channel binding, gating, and functional inhibition, moving beyond a simple on/off view of channel activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPM8-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.